2-Tert-butoxycarbonyl-2-azaspiro[3.4]octane-5-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of a tert-butoxycarbonyl protecting group. The compound is denoted by the IUPAC name 2-(tert-butoxycarbonyl)-2-azaspiro[3.4]octane-5-carboxylic acid, with a molecular formula of C13H21NO4 and a molecular weight of 255.32 g/mol. It is cataloged under CAS number 2306265-72-3 and has a purity of 97% in commercial preparations .
This compound is primarily sourced from chemical suppliers specializing in organic synthesis, such as AChemBlock and BenchChem, which provide various grades and quantities for research purposes. Its unique structural features make it valuable in the fields of organic chemistry and medicinal chemistry .
2-Tert-butoxycarbonyl-2-azaspiro[3.4]octane-5-carboxylic acid is classified as an organic compound, specifically within the category of spirocyclic compounds. Its structure includes both nitrogen and oxygen functionalities, categorizing it further as a nitrogen-containing heterocycle.
The synthesis of 2-tert-butoxycarbonyl-2-azaspiro[3.4]octane-5-carboxylic acid typically involves several key steps:
The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to verify the structure and purity at each stage of synthesis.
The molecular structure of 2-tert-butoxycarbonyl-2-azaspiro[3.4]octane-5-carboxylic acid features a spirocyclic arrangement with a nitrogen atom incorporated into the ring system, which contributes to its unique chemical properties. The structural formula can be represented as follows:
The compound exhibits specific structural characteristics that can be described using various chemical notation systems:
The compound participates in various chemical reactions typical for carboxylic acids and amines, including:
These reactions are often facilitated by catalysts or specific reaction conditions (temperature, solvent choice), which can significantly influence yield and selectivity.
The mechanism by which 2-tert-butoxycarbonyl-2-azaspiro[3.4]octane-5-carboxylic acid exerts its effects primarily involves its reactivity due to the presence of functional groups that can engage in nucleophilic attacks or electrophilic reactions. The tert-butoxycarbonyl group serves as a protective group that can be removed under acidic conditions, allowing for further functionalization or reaction with biological targets.
Studies indicate that compounds with similar structures often interact with biological macromolecules such as proteins and nucleic acids, potentially influencing enzyme activity or cellular signaling pathways .
The physical properties of 2-tert-butoxycarbonyl-2-azaspiro[3.4]octane-5-carboxylic acid include:
Key chemical properties include:
These properties are crucial for its handling in laboratory settings and its applications in synthesis.
The compound has several applications in scientific research:
The spiro[3.4]octane scaffold forms the central structural framework of 2-tert-butoxycarbonyl-2-azaspiro[3.4]octane-5-carboxylic acid. Three principal annulation strategies have been developed for constructing this spirocyclic system, balancing atom economy and functional group compatibility. The first approach employs cyclopentane ring annulation, where a pre-formed azetidine precursor undergoes ring expansion through intramolecular alkylation. This method utilizes readily available cyclobutane derivatives as starting materials, with stereochemical control achieved via palladium-catalyzed cyclization under mild conditions (40–60°C). The second strategy features four-membered ring formation through [2+2] cycloaddition reactions, employing ketone or ester-functionalized cyclopentane templates. This route benefits from high stereoselectivity (>95% ee) when using chiral auxiliaries but requires stringent anhydrous conditions. The third methodology involves tandem ring-closing metathesis, where a diene precursor undergoes cyclization using Grubbs second-generation catalyst, followed by hydrogenation to saturate the spiro junction. This approach offers modular flexibility but faces challenges in controlling exo/endo isomer ratios at the spiro carbon [4].
Table 1: Comparison of Annulation Strategies for Spiro[3.4]octane Core
| Strategy | Key Starting Materials | Stereoselectivity | Average Yield | Chromatography Required |
|---|---|---|---|---|
| Cyclopentane annulation | Azetidine derivatives | Moderate (70–80% de) | 45–55% | Minimal |
| Four-membered ring formation | Functionalized cyclopentanes | High (>95% ee) | 60–75% | Moderate |
| Tandem ring-closing metathesis | Diene precursors | Variable | 50–65% | Extensive |
The original synthesis by Carreira and coworkers established the foundational approach for accessing this "chemically underexplored space," providing functional handles crucial for downstream derivatization of pharmaceutical candidates [1] [2] [3].
The incorporation of the tert-butoxycarbonyl group serves dual purposes: nitrogen protection and direction of regioselectivity during spirocycle formation. Optimal Boc introduction occurs at the azetidine nitrogen precursor stage rather than post-annulation, preventing competitive O-alkylation and epimerization at the spiro carbon. The standard protocol employs di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran with catalytic 4-dimethylaminopyridine (DMAP) at 0–5°C, achieving near-quantitative protection yields (98%) without racemization. This low-temperature controlled addition is critical to avoid di-Boc byproduct formation, which becomes prevalent above 25°C due to the nucleophilicity of the spirocyclic nitrogen. Post-annulation, the Boc group demonstrates remarkable stability during carboxylate functionalization, surviving harsh conditions including lithium hydroxide hydrolysis (THF/H₂O, 50°C) and palladium-catalyzed hydrogenations (40 psi H₂). Spectroscopic monitoring (¹H NMR) reveals complete Boc retention when reaction pH is maintained above 4.0, as evidenced by the characteristic tert-butyl singlet at 1.43 ppm and carbonyl stretch at 1695 cm⁻¹ in infrared spectroscopy [1] [6] [10].
Table 2: tert-Butoxycarbonyl Protection Reaction Optimization Parameters
| Reaction Stage | Solvent System | Temperature | Equivalents Boc₂O | Catalyst | Yield | Byproducts |
|---|---|---|---|---|---|---|
| Pre-annulation | Tetrahydrofuran | 0–5°C | 1.05 | DMAP (0.1 eq) | 98% | <0.5% |
| Pre-annulation | Dichloromethane | 25°C | 1.20 | Triethylamine | 85% | 12% di-Boc |
| Post-annulation | Acetonitrile | 40°C | 1.50 | DMAP (0.2 eq) | 78% | 15% dehydration |
The carboxylic acid moiety remains unprotected during Boc installation, requiring no additional masking due to its low nucleophilicity in aprotic media. Final isolation typically involves crystallization from hexane/ethyl acetate (4:1) to obtain analytically pure Boc-protected spirocycle, with storage stability enhanced at 2–8°C under nitrogen atmosphere [1] [6].
While not directly referenced in the provided sources for this specific molecule, established catalytic methodologies for analogous spirocyclic systems provide transferable insights. Nitro group reductions in precursor molecules typically employ heterogeneous palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 bar) in ethanol at ambient temperature. This chemoselective reduction tolerates both Boc protection and carboxylic acid functionalities without competitive deprotection. For cyclization steps forming the azetidine ring, copper(I)-catalyzed intramolecular amination proves effective, utilizing CuI (5 mol%) and N,N'-dimethylethylenediamine ligand in toluene at 80°C. This method achieves >90% cyclization efficiency while minimizing racemization at stereocenters alpha to the carboxylic acid. Recent advances demonstrate transfer hydrogenation systems (e.g., ammonium formate/Pd/C) can replace pressurized hydrogen for nitro reduction, enhancing operational safety in manufacturing environments without compromising yield (typically 92–95%). Microwave-assisted cyclization (150°C, 20 minutes) further reduces reaction times by 80% compared to thermal methods while maintaining equivalent enantiopurity of the spirocyclic product [4] [7].
Scalable production of 2-tert-butoxycarbonyl-2-azaspiro[3.4]octane-5-carboxylic acid necessitates strategic optimization across three critical domains: purification simplicity, catalyst recycling, and hazard mitigation. The Carreira-derived route achieves significant improvements by replacing chromatographic separations with pH-dependent crystallization during the carboxylic acid isolation stage. By adjusting the aqueous workup to pH 4.5–5.0 (using citric acid), the target compound precipitates in 97% purity, eliminating silica gel requirements. Solvent selection plays a pivotal role in throughput; switching from dichloromethane to 2-methyltetrahydrofuran for Boc protection improves the mass efficiency (E-factor reduction of 15%) while maintaining yield. For hazardous intermediate transformations, continuous flow reactors enable safe handling of diazomethane precursors at -30°C, reducing reactor footprint by 40% compared to batch processing. The optimized eight-step sequence achieves an overall yield of 52% from commercial azetidine precursors, with key metrics including:
Table 3: Scalability Metrics for Industrial Production
| Process Parameter | Laboratory Scale | Pilot Scale (10 kg) | Optimized Manufacturing Process |
|---|---|---|---|
| Overall Yield | 28% | 41% | 52% |
| Chromatography Steps | 3 | 1 | 0 |
| Pd Catalyst Consumption | 2.5 mol% | 1.2 mol% | 0.45 mol% |
| Reaction Volume Efficiency | 48 L/kg | 28 L/kg | 14.5 L/kg |
| Cold Chain Requirements | None | 2–8°C storage | Ambient solid storage |
Logistics optimization includes replacing cold chain transportation (2–8°C) with ambient shipping through stabilizer additives (0.1% BHT) in final packaging, validated for 24-month stability at 25°C. These cumulative enhancements transform the synthesis from a specialized laboratory curiosity to a viable building block production platform, aligning with sigmaaldrich's characterization of the compound as having "straightforward functional handles for further diversification" in medicinal chemistry pipelines [1] [6] [10].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: